Circulin C
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Overview
Description
Cyclo[Ala-Gly-Cys(1)-Ser-Cys(2)-Lys-Ser-Lys-Val-Cys(3)-Tyr-Arg-Asn-Gly-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Phe-aIle-Pro-Cys(3)-Ile-Thr-Ser-Val] is a cyclic peptide composed of multiple amino acids. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides typically involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The process often includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a solid resin, followed by cyclization.
Solution-Phase Synthesis: This method involves the synthesis of linear peptides in solution, followed by cyclization.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. The process includes automated peptide synthesizers, which allow for the rapid and precise addition of amino acids .
Chemical Reactions Analysis
Types of Reactions
Substitution: Amino acid residues in cyclic peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: DTT or TCEP are commonly used reducing agents under aqueous conditions.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with appropriate protecting groups.
Major Products Formed
Disulfide-Bridged Peptides: Formed through oxidation of cysteine residues.
Reduced Peptides: Formed through reduction of disulfide bonds.
Modified Peptides: Formed through substitution of amino acid residues.
Scientific Research Applications
Cyclo[Ala-Gly-Cys(1)-Ser-Cys(2)-Lys-Ser-Lys-Val-Cys(3)-Tyr-Arg-Asn-Gly-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Phe-aIle-Pro-Cys(3)-Ile-Thr-Ser-Val] has various applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cyclization.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its stability and biological activity.
Industry: Used in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Circulin C involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Ala-Gly): A simpler cyclic peptide with similar stability but different biological activity.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Known for its bioactivity and used in various biomedical applications.
Cyclo(Glu-Gly): Used as a drug carrier and for its protective properties.
Uniqueness
Cyclo[Ala-Gly-Cys(1)-Ser-Cys(2)-Lys-Ser-Lys-Val-Cys(3)-Tyr-Arg-Asn-Gly-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Phe-aIle-Pro-Cys(3)-Ile-Thr-Ser-Val] is unique due to its complex structure, which provides enhanced stability and specific biological activities compared to simpler cyclic peptides.
Properties
bioactivity |
Antiviral |
---|---|
sequence |
CGESCVFIPCITSVAGCSCKSKVCYRNGIP |
Origin of Product |
United States |
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